molecular formula C15H11F2N3O3 B8298209 1,4-Dihydro-6,8-difluoro-1-ethyl-7-(1H-imidazol-1-yl)-4-oxo-3-quinolinecarboxylic acid CAS No. 93242-59-2

1,4-Dihydro-6,8-difluoro-1-ethyl-7-(1H-imidazol-1-yl)-4-oxo-3-quinolinecarboxylic acid

Cat. No. B8298209
Key on ui cas rn: 93242-59-2
M. Wt: 319.26 g/mol
InChI Key: ZCZHOXAHCTXLSJ-UHFFFAOYSA-N
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Patent
US04530930

Procedure details

To 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (13.6 g) and imidazole (10.2 g) is added dimethylformamide (80 ml), and the mixture is stirred at 100° C. for 1.25 hour. The reaction mixture is cooled to room temperature, and the precipitated crystals are separated by filtration and washed with ethanol. The crude crystals thus obtained are recrystallized from dimethylformaide to give the title compound (7.7 g) as colorless needles. Melting point: 283°-288° C. (decomp. with foam), being gradually colored from about 245° C. IR (KBr, νC=O): near 1720 cm-1.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10](F)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)[CH3:2].[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1>CN(C)C=O>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([N:20]3[CH:24]=[CH:23][N:22]=[CH:21]3)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Name
Quantity
10.2 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 100° C. for 1.25 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
are recrystallized from dimethylformaide

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1C=NC=C1)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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